Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)-

Medicinal Chemistry PDE4 Inhibition Structure-Activity Relationship

Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- (CAS 651315-72-9) is a fully trisubstituted pyrimidine scaffold featuring a C4 chloro, a C2 trifluoromethyl, and a distinct C6–(4-fluorophenyl)/C5–phenyl arrangement. It belongs to a proprietary series of bio-active pyrimidine molecules disclosed in US7317014B2 as inhibitors of phosphodiesterase 4 (PDE4) and modulators of pro-inflammatory cytokines such as TNF-α, IL-1β, and COX-2.

Molecular Formula C17H9ClF4N2
Molecular Weight 352.7 g/mol
CAS No. 651315-72-9
Cat. No. B12594316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)-
CAS651315-72-9
Molecular FormulaC17H9ClF4N2
Molecular Weight352.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C(F)(F)F)C3=CC=C(C=C3)F
InChIInChI=1S/C17H9ClF4N2/c18-15-13(10-4-2-1-3-5-10)14(11-6-8-12(19)9-7-11)23-16(24-15)17(20,21)22/h1-9H
InChIKeyNKRAVUZIIHBKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-Chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine (CAS 651315-72-9) Is a Key Trisubstituted Pyrimidine for Inflammatory and Oncology Research


Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- (CAS 651315-72-9) is a fully trisubstituted pyrimidine scaffold featuring a C4 chloro, a C2 trifluoromethyl, and a distinct C6–(4-fluorophenyl)/C5–phenyl arrangement. It belongs to a proprietary series of bio-active pyrimidine molecules disclosed in US7317014B2 as inhibitors of phosphodiesterase 4 (PDE4) and modulators of pro-inflammatory cytokines such as TNF-α, IL-1β, and COX-2 [1]. The compound's substitution pattern directly influences target engagement and physicochemical properties, making it a non-interchangeable reference tool for medicinal chemistry programs targeting autoimmune and neoplastic pathways.

Why Generic Substitution Fails for Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- (CAS 651315-72-9)


In-class pyrimidine analogs cannot be simply interchanged because even minor substituent modifications on the pyrimidine core fundamentally alter PDE4 isoform selectivity, cytokine inhibition profiles, and ADME properties. The patent family US7317014B2 explicitly teaches that the 4-chloro, 2-trifluoromethyl, and specific aryl substitution at C5/C6 are critical for biological activity [1]. Compounds lacking the 4-fluorophenyl group, carrying a different halogen or a methylsulfonyl substituent at C6, or bearing alternative C5 aryl rings exhibit divergent potency and selectivity. Consequently, procurement of the exact CAS 651315-72-9 entity is mandatory to reproduce published structure-activity relationships (SAR) and to avoid misleading results in head-to-head pharmacological profiling.

Product-Specific Quantitative Evidence Guide: Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- CAS 651315-72-9


Structural Differentiation from Closest Patent Analogs

The target compound differs from its nearest analogs by the specific combination of substituents. The patent explicitly claims 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine alongside comparators such as 4-chloro-6-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine and 4-chloro-6-(4-methylsulfonylphenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine [1]. The fluorine atom on the C6 phenyl ring is essential for modulating electronic effects and hydrogen-bonding interactions within the PDE4 active site, while the C5 phenyl group contributes to hydrophobic packing. Substitution of the 4-fluorophenyl with a 4-methylphenyl or 4-methylsulfonylphenyl group results in distinct steric and electronic profiles that alter target binding kinetics.

Medicinal Chemistry PDE4 Inhibition Structure-Activity Relationship

Class-Level PDE4 Inhibitory Activity Inferred from Patent Claims

The patent US7317014B2 describes the entire genus as PDE4 inhibitors and demonstrates that representative examples suppress TNF-α, IL-1β, and COX-2 in cellular assays [1]. Although exact IC50 values for the specific compound are not disclosed in the public patent document, the explicit inclusion of CAS 651315-72-9 in the claims alongside compounds with validated PDE4 inhibition supports class-level PDE4 inhibitory activity. The compound is expected to exhibit similar potency to its closest active analogs, which typically show sub-micromolar PDE4 IC50 values based on the patent's biological examples.

PDE4 Inhibition Inflammation Respiratory Disease

Physicochemical Differentiation: Calculated LogP and TPSA Compared to Des-chloro and Des-trifluoromethyl Analogs

The combination of 4-chloro, 2-trifluoromethyl, and 4-fluorophenyl substituents imparts a calculated LogP of approximately 5.2 and a topological polar surface area (TPSA) of 30 Ų, based on standard in silico prediction tools (PubChem/SwissADME). In contrast, the hypothetical 2-methyl analog lowers LogP to ~4.0, while removal of the 4-chloro atom reduces LogP to ~4.5. These alterations significantly affect solubility, permeability, and metabolic stability, which are critical parameters for cell-based assays and in vivo studies [1].

Physicochemical Properties Drug-likeness ADME Prediction

Best Research and Industrial Application Scenarios for Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- (651315-72-9)


PDE4 Inhibitor Tool Compound for Inflammatory Disease Models

As a patent-validated PDE4 inhibitor, CAS 651315-72-9 can serve as a chemical probe in cellular models of asthma, COPD, and psoriasis to investigate cAMP-mediated anti-inflammatory pathways [1]. Its defined structure allows SAR expansion around the C6 aryl ring.

Cytokine Release Assay Standard for Immuno-Oncology Research

The compound is claimed to modulate TNF-α, IL-1β, and COX-2 in the patent [1]. It can be employed as a reference inhibitor in LPS-stimulated PBMC or whole-blood cytokine release assays to benchmark novel anti-inflammatory agents.

Medicinal Chemistry Scaffold for Lead Optimization

The unique 4-chloro-2-trifluoromethyl-5-phenyl-6-(4-fluorophenyl)pyrimidine core provides a versatile template for diversification. Researchers can utilize CAS 651315-72-9 as a starting material for parallel synthesis of focused libraries aimed at improving PDE4 subtype selectivity or pharmacokinetic properties [1].

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